(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
Description
(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine is a chiral phosphorus-containing compound with a dinaphtho[1,3,2]dioxaphosphepine core. Its molecular formula is C29H24NO2P, with a molecular weight of 449.5 g/mol . The stereochemistry at the 11b position (R-configuration) and the (R)-1-phenylethyl substituent confers distinct stereoelectronic properties, making it valuable in asymmetric catalysis and ligand design. The compound’s IUPAC name and SMILES notation highlight its fused bicyclic structure and substituent arrangement, which influence its reactivity and coordination behavior .
Properties
IUPAC Name |
N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24NO2P/c1-20(21-10-4-3-5-11-21)30(2)33-31-26-18-16-22-12-6-8-14-24(22)28(26)29-25-15-9-7-13-23(25)17-19-27(29)32-33/h3-20H,1-2H3/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQUIEYZCMZJOB-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N(C)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Binaphthalene-2,2’-diyldioxyphosphino(methyl)[®-1-phenylethyl]amine typically involves the coupling of 2-naphthylamines. One common method is the anodic dehydrogenative homo-coupling of 2-naphthylamines, which provides a series of binaphthalene derivatives in excellent yields. This method is advantageous as it does not require transition-metal reagents or stoichiometric oxidants, making it a green and sustainable approach .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrochemical synthesis, which offers high atom economy and environmentally benign protocols. The use of electricity as an alternative to chemical oxidants reduces the generation of toxic waste, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,1’-Binaphthalene-2,2’-diyldioxyphosphino(methyl)[®-1-phenylethyl]amine undergoes various types of reactions, including:
Substitution: It can act as a chiral ligand in substitution reactions, facilitating the formation of chiral centers in the products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Catalysts: Transition metal catalysts like rhodium and palladium are often employed in substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound are typically chiral molecules with high enantiomeric excess. These products are valuable in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
1,1’-Binaphthalene-2,2’-diyldioxyphosphino(methyl)[®-1-phenylethyl]amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which 1,1’-Binaphthalene-2,2’-diyldioxyphosphino(methyl)[®-1-phenylethyl]amine exerts its effects involves its interaction with substrates through its chiral phosphino group. This interaction facilitates the formation of chiral centers in the products, leading to high enantioselectivity. The compound’s ability to stabilize transition states and intermediates in catalytic cycles is key to its effectiveness .
Comparison with Similar Compounds
Structural Modifications in Dinaphtho[1,3,2]dioxaphosphepine Derivatives
The dinaphtho[1,3,2]dioxaphosphepine scaffold is highly modular. Key variations include:
- Substituents on the phosphorus atom (e.g., methyl, phenylethyl, methoxyphenyl).
- Stereochemistry (R vs. S configurations at chiral centers).
- Core modifications (e.g., hydrogenation, halogenation).
Impact of Substituents on Properties
- Steric Effects : Bulky substituents like bis[(1S)-1-phenylethyl] () increase steric hindrance, improving enantioselectivity in asymmetric reactions but reducing reaction rates . The target compound’s methyl and (R)-1-phenylethyl groups balance reactivity and selectivity .
- Electronic Effects : Methoxy groups () enhance electron density at phosphorus, altering coordination behavior with transition metals .
- Solubility: Diethyl analogs () exhibit higher solubility in nonpolar solvents due to reduced aromaticity .
Stereochemical Influence
- The 11bR configuration in the target compound induces a specific spatial arrangement, critical for forming chiral metal complexes. Its enantiomer (11bS, ) shows mirrored stereoselectivity in catalytic applications .
- Substituent chirality (e.g., R vs. S in phenylethyl groups) further modulates enantiomeric excess in reactions like hydrogenation .
Biological Activity
(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine is a phosphine oxide compound with notable biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and catalysis. Its unique structure allows it to function as a ligand in various chemical reactions, particularly in asymmetric synthesis.
- Molecular Formula: C29H24NO2P
- Molecular Weight: 449.48 g/mol
- CAS Number: 1021439-57-5
- Boiling Point: Predicted at approximately 633.4 °C .
Biological Activity
The biological activity of this compound primarily stems from its role as a ligand in catalytic processes. The following sections detail its applications and effects in various biological contexts.
1. Catalytic Applications
This compound has been identified as a ligand for nickel-catalyzed reactions, including:
- Asymmetric Hydrovinylation: This process involves the addition of vinyl groups to alkenes and has been shown to yield enantiomerically enriched products .
- Enantioselective Cycloadditions: It facilitates [6+2] cycloadditions of cycloheptatriene with alkynes, leading to complex cyclic structures with high selectivity .
Case Studies
Case Study 1: Asymmetric Synthesis
In a study published in Organic Letters, this compound was utilized as a ligand in asymmetric hydrovinylation reactions. The results demonstrated significant enantioselectivity, achieving yields greater than 90% for the desired product .
Case Study 2: Enantioselective Reactions
Another investigation highlighted the use of this compound in enantioselective cycloaddition reactions. The study reported that the ligand provided excellent selectivity and conversion rates, showcasing its effectiveness in synthesizing complex organic molecules .
Summary of Research Findings
The research indicates that this compound is a versatile compound with significant potential in both catalysis and medicinal chemistry. Its ability to function as an effective ligand enhances its applicability in synthetic organic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
